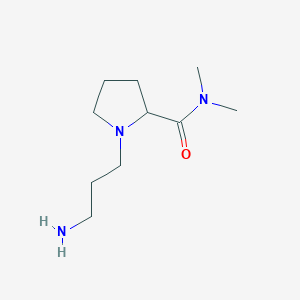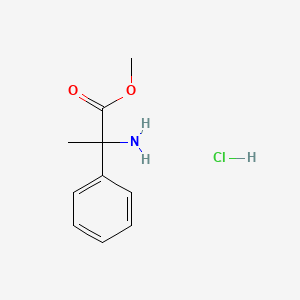![molecular formula C9H10N4O3S B2530377 Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate CAS No. 439107-61-6](/img/structure/B2530377.png)
Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate” is a chemical compound with the molecular formula C9H10N4O3S . It has an average mass of 254.266 Da and a monoisotopic mass of 254.047363 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, related compounds have been used as reactants for the synthesis of various complexes and inhibitors .Scientific Research Applications
Chemical Synthesis and Rearrangements : Research by Brown & Nagamatsu (1978) demonstrated the formation of s-triazolo[4,3-c]pyrimidine derivatives through chemical synthesis, highlighting the potential for creating novel compounds using Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate.
Supercritical Fluid Applications : Baklykov et al. (2019) showed the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a derivative of this compound, in supercritical carbon dioxide, indicating its use in environmentally friendly synthesis methods [Baklykov et al., 2019].
Supramolecular Chemistry : Chkirate et al. (2020) explored the formation of Cu(II) coordination complexes with this compound, revealing insights into supramolecular structures and potential antioxidant properties [Chkirate et al., 2020].
Crystallography and Molecular Structure : The molecular structure of related compounds has been studied extensively, as seen in research by Canfora et al. (2010), who analyzed the crystal environments of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound similar to this compound, providing valuable data on hydrogen-bonding interactions and supramolecular architecture [Canfora et al., 2010].
Antimicrobial and Antifungal Properties : The derivatives of this compound have been explored for their potential antimicrobial and antifungal properties. Komykhov et al. (2017) synthesized compounds with antimicrobial and antifungal activities, highlighting the possible pharmaceutical applications of these compounds [Komykhov et al., 2017].
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been found to impact various pathways related to immune response, cell growth, and differentiation .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it might have significant effects on cellular processes .
properties
IUPAC Name |
methyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-16-7(15)4-5-3-6(14)13-8(10-5)11-9(12-13)17-2/h3H,4H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMRPDZGPNHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

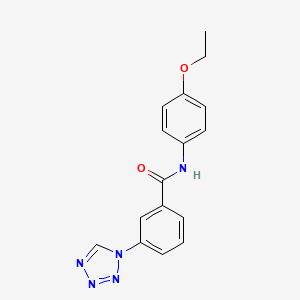
![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)

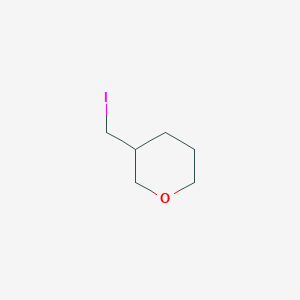
![4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2530303.png)
![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)
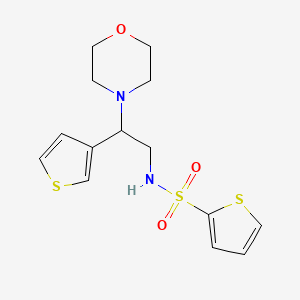
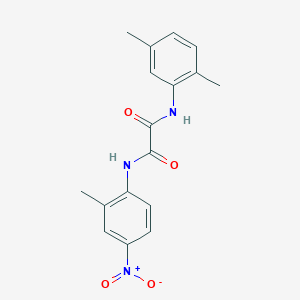
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
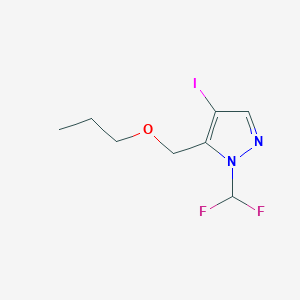
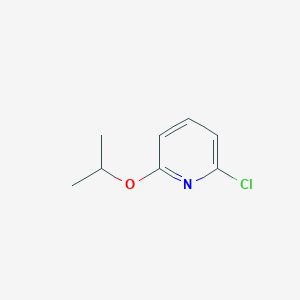
![2-(2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2530312.png)
